
2-Bromo-5-(trifluoromethyl)benzaldehyde
Vue d'ensemble
Description
La dibenzépine est un antidépresseur tricyclique largement utilisé en Europe pour le traitement du trouble dépressif majeur. Elle est connue pour son efficacité et ses effets secondaires relativement moins nombreux par rapport à d'autres antidépresseurs tricycliques comme l'imipramine . La dibenzépine est également utilisée dans le traitement de la douleur neuropathique chronique .
Méthodes De Préparation
La dibenzépine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la N-arylation d'indoles appropriés suivie d'un réarrangement catalysé par un acide . Cette méthode est efficace et permet l'ajout de diverses chaînes latérales à la structure de la dibenzépine. Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
La dibenzépine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La dibenzépine peut être oxydée pour former divers métabolites. Les réactifs courants pour l'oxydation comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir la dibenzépine en ses formes réduites en utilisant des réactifs comme l'hydrure de lithium et d'aluminium.
Substitution : La dibenzépine peut subir des réactions de substitution, en particulier à l'atome d'azote, en utilisant des réactifs tels que les halogénures d'alkyle.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
La dibenzépine a plusieurs applications de recherche scientifique :
Chimie : La dibenzépine est utilisée comme composé modèle dans l'étude des antidépresseurs tricycliques et de leurs propriétés chimiques.
Biologie : En recherche biologique, la dibenzépine est utilisée pour étudier ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : La dibenzépine est principalement utilisée dans le traitement du trouble dépressif majeur et de la douleur neuropathique chronique.
Mécanisme d'action
La dibenzépine agit comme un inhibiteur sélectif de la recapture de la norépinéphrine, ce qui augmente les niveaux de norépinéphrine dans le cerveau et aide à soulager les symptômes de la dépression . Elle possède également de puissantes propriétés antihistaminiques, qui contribuent à ses effets sédatifs . Contrairement à de nombreux autres antidépresseurs tricycliques, la dibenzépine a des effets minimes sur la recapture de la sérotonine et de la dopamine .
Applications De Recherche Scientifique
Dibenzepin has several scientific research applications:
Chemistry: Dibenzepin is used as a model compound in the study of tricyclic antidepressants and their chemical properties.
Biology: In biological research, dibenzepin is used to study its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Dibenzepin is primarily used in the treatment of major depressive disorder and chronic neuropathic pain.
Mécanisme D'action
Dibenzepin acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain and helps alleviate symptoms of depression . It also has potent antihistamine properties, which contribute to its sedative effects . Unlike many other tricyclic antidepressants, dibenzepin has minimal effects on serotonin and dopamine reuptake .
Comparaison Avec Des Composés Similaires
La dibenzépine est similaire à d'autres antidépresseurs tricycliques tels que l'imipramine, la clomipramine et l'amitriptyline. Elle est unique en son genre par son inhibition sélective de la recapture de la norépinéphrine et ses effets minimes sur la recapture de la sérotonine et de la dopamine . Cela fait de la dibenzépine un choix privilégié pour les patients qui peuvent ne pas tolérer les effets secondaires d'autres antidépresseurs tricycliques .
Composés similaires
- Imipramine
- Clomipramine
- Amitriptyline
- Doxépine
- Nortriptyline
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBJYGHQOLWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00907984 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102684-91-3, 875664-28-1 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00907984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 875664-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
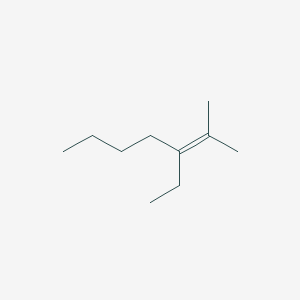
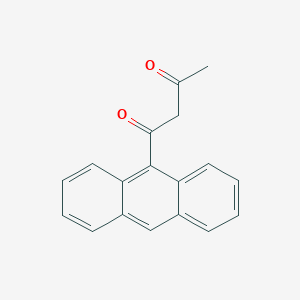
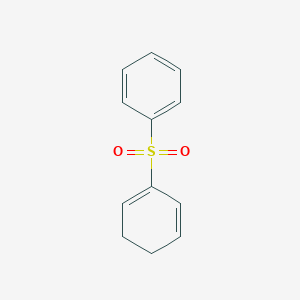

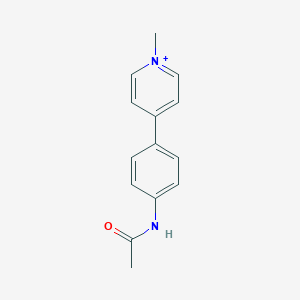
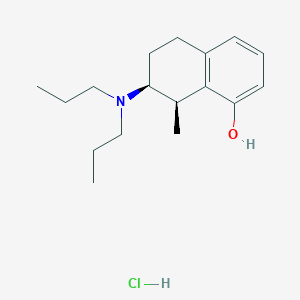
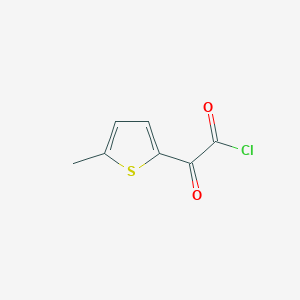

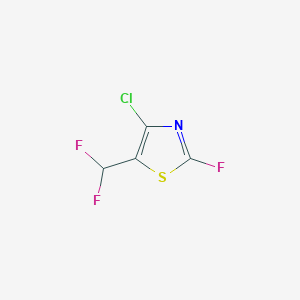
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
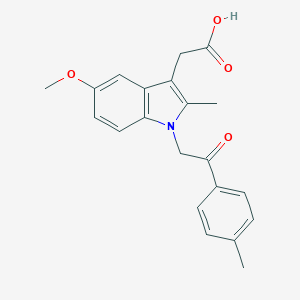
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)

